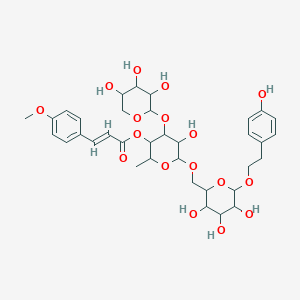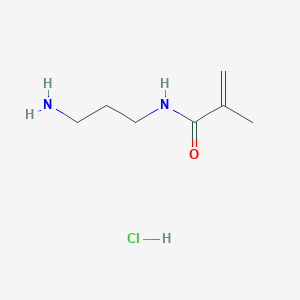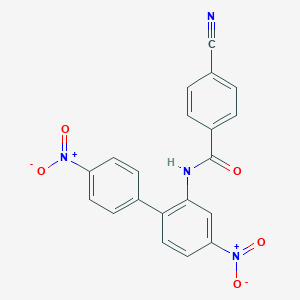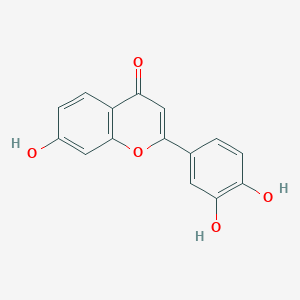
7,3',4'-Trihydroxyflavone
Vue d'ensemble
Description
7,3',4'-Trihydroxyflavone, also known as fisetin, is a natural flavonoid found in various fruits and vegetables, such as strawberries, apples, persimmons, and onions. It has been shown to possess various biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.
Applications De Recherche Scientifique
Antioxidant and Anticancer Activity 7,3',4'-Trihydroxyflavone exhibits significant antioxidant and anticancer activities. Studies have shown its efficacy against various cancer cell lines, including lung, breast, and brain cancer. The compound demonstrates anticancer activity by inhibiting cell growth in these cancers, with notable effectiveness against breast cancer cell lines. It's important to note that the antioxidant activity correlates moderately with its anti-proliferative effects (Grigalius & Petrikaitė, 2017).
Anti-Inflammatory Effects Research on 2D and 3D macrophage models has indicated that 7,3',4'-Trihydroxyflavone possesses significant anti-inflammatory properties. This compound effectively suppresses overexpression of proinflammatory mediators in these cell models, highlighting its potential use in anti-inflammatory therapies (Wang et al., 2023).
Inhibition of Osteoclast Formation 7,3',4'-Trihydroxyflavone has been identified as a potent inhibitor of osteoclast formation, particularly in the context of RANKL-induced osteoclastogenesis. This suggests potential applications in the treatment of bone diseases characterized by excessive osteoclast activity (Kang et al., 2015).
Biotransformation and Industrial Applications The flavonoid has shown potential in the development of microbial and enzymatic platforms for the production of pharmaceuticals and other industrial chemicals. Its biotransformation, particularly regioselective multiple hydroxylation, presents opportunities in enhancing its health-related qualities (Roh, 2013).
Neuroprotective and Memory-Enhancing Effects The compound has shown promise in the field of neurology, particularly in enhancing cognitive functions. Studies indicate that it improves memory and cognitive function by regulating the cholinergic system and BDNF signaling pathways (Kim et al., 2020).
Propriétés
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-7,16-17,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFGJHYLIHMCQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175836 | |
| Record name | Flavone, 7,3',4'-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,3',4'-Trihydroxyflavone | |
CAS RN |
2150-11-0 | |
| Record name | 3′,4′,7-Trihydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavone, 7,3',4'-trihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavone, 7,3',4'-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



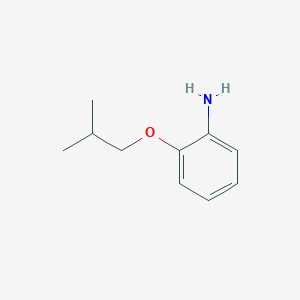
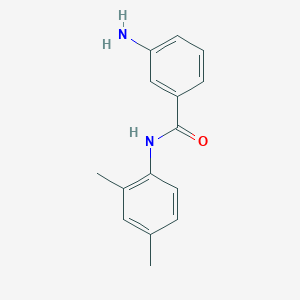
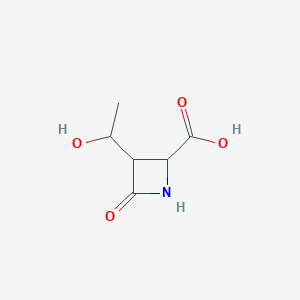
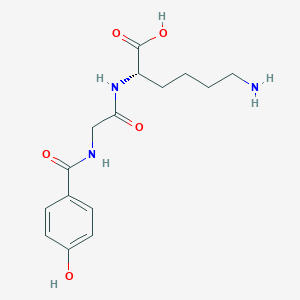
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)
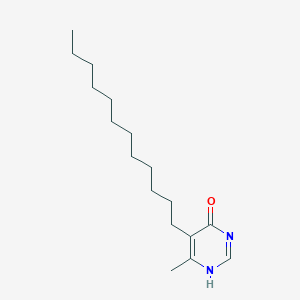
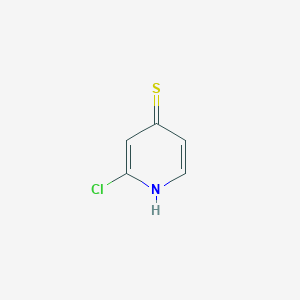

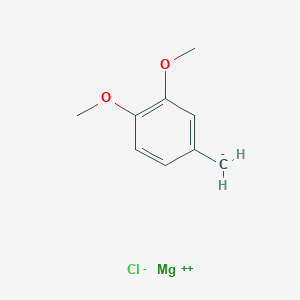
![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)
